Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA, also known as cyclo(RGDfV) TFA, is a cyclic pentapeptide that plays a significant role in biomedical research, particularly in the context of cancer therapy and targeted drug delivery. This compound is known for its ability to bind specifically to integrin receptors, especially the αvβ3 integrin, which is overexpressed in various tumors and plays a critical role in processes such as cell adhesion, migration, and angiogenesis. The presence of the D-Phe residue enhances its stability and binding affinity compared to natural peptides.
The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences on a solid support. This method facilitates the protection and deprotection of amino acid side chains during synthesis.
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA has a unique cyclic structure that contributes to its biological activity. The cyclic nature stabilizes the peptide conformation, allowing for optimal interaction with integrin receptors.
The specific arrangement of amino acids in this cyclic peptide allows it to mimic natural ligands that bind to integrins, facilitating its role in cell signaling and adhesion processes .
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA primarily engages in interactions with integrins, leading to various downstream effects such as inhibition of cell adhesion and migration.
The mechanism of action involves competitive inhibition where Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA binds to integrin receptors, preventing them from interacting with their natural ligands.
These properties make Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA suitable for various laboratory applications, including drug formulation studies .
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA has several scientific uses:
Cyclo(Arginine-Glycine-Aspartate-D-Phenylalanine-Valine) trifluoroacetate (TFA) belongs to the class of conformationally constrained cyclic pentapeptides designed to mimic the native Arginine-Glycine-Aspartate (RGD) recognition motif found in extracellular matrix proteins. The cyclic structure, achieved through peptide bond formation between the N- and C-termini, restricts conformational flexibility and enhances binding affinity for the integrin αvβ3 receptor. Key structural features include the D-configuration of phenylalanine, which optimizes spatial orientation of the RGD triad for complementary interactions with the β3 subunit's metal ion-dependent adhesion site (MIDAS). This configuration prevents enzymatic degradation and significantly increases biological stability compared to linear RGD peptides [5].
The binding interface involves critical interactions: the guanidinium group of arginine forms salt bridges with aspartic acid residues of αvβ3, while the carboxylic acid group of aspartic acid coordinates with the MIDAS magnesium ion. Hydrophobic residues (D-phenylalanine and valine) stabilize the complex through van der Waals contacts with the β3 subunit's specificity-determining loop. X-ray crystallographic studies of analogous cyclic RGD peptides reveal a binding affinity (Kd) in the nanomolar range, which is approximately 100-fold higher than linear RGD sequences due to reduced entropic penalty upon binding [5].
Table 1: Structural Determinants of Cyclo(Arginine-Glycine-Aspartate-D-Phenylalanine-Valine) Binding to αvβ3 Integrin
Structural Element | Role in αvβ3 Binding | Biological Consequence |
---|---|---|
Cyclic backbone | Reduces conformational entropy | Enhances binding affinity and proteolytic resistance |
D-Phenylalanine | Optimizes spatial orientation of RGD motif | Increases specificity for αvβ3 over other integrins |
Arginine guanidinium group | Forms salt bridges with αv subunit | Stabilizes ionic interactions in the binding pocket |
Aspartic acid carboxyl group | Coordinates MIDAS magnesium ion | Essential for integrin activation state recognition |
Valine and phenylalanine side chains | Hydrophobic interactions with β3 subunit | Contributes to binding energy and complex stability |
Antagonism of αvβ3 integrin by Cyclo(Arginine-Glycine-Aspartate-D-Phenylalanine-Valine) trifluoroacetate (TFA) disrupts critical tumor-stromal interactions through multiple molecular pathways. In acute myeloid leukemia models, this compound (at 35 nanomolar concentration) significantly inhibits adhesion of MV4-11 leukemia cells to bone marrow stromal cells within 4 hours of exposure. This detachment occurs via competitive blockade of tumor cell surface αvβ3 binding to stromal vitronectin and fibronectin, effectively displacing existing integrin-matrix bonds [7].
Prolonged exposure (24 hours) triggers downstream signaling alterations, including:
These molecular effects culminate in microenvironment-mediated chemosensitization. Leukemia cells displaced from protective niches exhibit increased DNA damage and apoptosis when co-treated with chemotherapeutic agents. Quantitative analysis reveals cell cycle redistribution: decreased G0/G1 phase (from 65.2% ± 3.1% to 48.7% ± 2.8%) and increased S-phase accumulation (from 22.4% ± 1.9% to 38.5% ± 2.4%), indicating loss of stromal-induced quiescence [3] [7].
Figure 1: Molecular Pathways Disrupted by αvβ3 Antagonism
Extracellular Matrix (Vitronectin/Fibronectin) ↑ │ Blocked by c(RGDfV) ↓ αvβ3 Integrin Receptor │ ├─● Suppressed FAK Phosphorylation │ │ │ ├→ Reduced PI3K/Akt Activation → Decreased Survival │ │ │ └→ Inhibited NF-κB Nuclear Translocation → Increased Apoptosis │ └─● Disrupted Cytoskeletal Rearrangement │ ├→ Impaired Cell Migration │ └→ Loss of Adhesion-Mediated Drug Resistance
The antiangiogenic activity of Cyclo(Arginine-Glycine-Aspartate-D-Phenylalanine-Valine) trifluoroacetate (TFA) stems from its potent inhibition of αvβ3-mediated endothelial cell functions. In human umbilical vein endothelial cells (HUVECs), this compound demonstrates dose-dependent suppression of fundamental angiogenic processes:
Mechanistically, αvβ3 antagonism interferes with growth factor crosstalk by disrupting vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor β (PDGFRβ) transactivation. Normally, αvβ3 clustering recruits Shc adaptor proteins that facilitate growth factor receptor phosphorylation. Cyclo(Arginine-Glycine-Aspartate-D-Phenylalanine-Valine) trifluoroacetate (TFA) prevents this recruitment, resulting in 70-80% reduction in vascular endothelial growth factor-induced VEGFR2 phosphorylation at tyrosine 1175. Consequently, downstream mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling is attenuated, leading to endothelial cell cycle arrest in G1 phase [3] [9].
Table 2: Effects on Angiogenic Processes in Endothelial Cells
Angiogenic Process | Key Molecular Target | Inhibitory Concentration (IC50) | Functional Outcome |
---|---|---|---|
Vitronectin adhesion | αvβ3 integrin-vitronectin binding | 9.6 µM | Loss of endothelial anchorage |
Chemotactic migration | Growth factor receptor crosstalk | 0.53 µM | Impaired tube formation |
Fibroblast growth factor-induced proliferation | MAPK/ERK pathway | 3.1 µM | Reduced microvessel density |
Vascular endothelial growth factor-induced proliferation | VEGFR2 phosphorylation | 4.5 µM | Suppressed neovascularization |
α5β1-mediated fibronectin adhesion | Integrin-matrix interaction | 34.7 µM | Inhibition of vascular stabilization |
In vivo studies demonstrate that these cellular effects translate to functional angiogenesis inhibition. Histological analysis of tumor xenografts reveals up to 60% reduction in microvessel density following Cyclo(Arginine-Glycine-Aspartate-D-Phenylalanine-Valine) trifluoroacetate (TFA) treatment. Notably, this compound induces rapid regression of immature tumor neovessels through selective induction of endothelial apoptosis, while sparing established vasculature. This vascular targeting specificity stems from preferential expression of αvβ3 on activated endothelial cells within angiogenic sprouts, contrasting with minimal expression on quiescent endothelium [3] [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0